4-Bromo-1-difluoromethoxy-2-isopropoxybenzene

Lipophilicity Drug-likeness ADME prediction

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene (CAS 944333-98-6) is a trisubstituted bromobenzene derivative (C₁₀H₁₁BrF₂O₂, MW 281.09 g/mol) featuring a bromine atom at the para position, a difluoromethoxy (–OCF₂H) group at the meta position, and an isopropoxy (–OCH(CH₃)₂) group at the ortho position relative to the OCF₂H substituent. Its computed XLogP3 is 4.3, with 4 hydrogen bond acceptors and an exact mass of 279.99105 g/mol.

Molecular Formula C10H11BrF2O2
Molecular Weight 281.09 g/mol
Cat. No. B13467638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-difluoromethoxy-2-isopropoxybenzene
Molecular FormulaC10H11BrF2O2
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)Br)OC(F)F
InChIInChI=1S/C10H11BrF2O2/c1-6(2)14-9-5-7(11)3-4-8(9)15-10(12)13/h3-6,10H,1-2H3
InChIKeyLOAXJZFOAIMFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene (CAS 944333-98-6): Physicochemical and Structural Baseline for Procurement Evaluation


4-Bromo-1-difluoromethoxy-2-isopropoxybenzene (CAS 944333-98-6) is a trisubstituted bromobenzene derivative (C₁₀H₁₁BrF₂O₂, MW 281.09 g/mol) featuring a bromine atom at the para position, a difluoromethoxy (–OCF₂H) group at the meta position, and an isopropoxy (–OCH(CH₃)₂) group at the ortho position relative to the OCF₂H substituent . Its computed XLogP3 is 4.3, with 4 hydrogen bond acceptors and an exact mass of 279.99105 g/mol . The compound serves primarily as a bifunctional building block in medicinal chemistry and agrochemical intermediate synthesis, wherein the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and the –OCF₂H moiety functions as a metabolically stabilized isostere of methoxy [1].

Why Close Analogs of 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene Cannot Be Interchanged: A Multivariate Substitution Risk Analysis


Substitution of 4-bromo-1-difluoromethoxy-2-isopropoxybenzene by any single in-class analog introduces at least one critical parameter shift. The compound is distinguished from its closest analogs by the simultaneous presence of three functional handles—an aryl bromide, a –OCF₂H group, and an –OCH(CH₃)₂ ether—arranged in a 1,2,4-substitution pattern on the benzene ring . Replacing the –OCF₂H with –OCH₃ (as in 4-bromo-2-isopropoxyphenol) eliminates the metabolic stabilization conferred by the difluoromethoxy motif, a property demonstrated in PDE4D inhibitor programs where –OCH₃→–OCF₂H substitution improved pharmacokinetic profiles . Switching the isopropoxy oxygen for a methylene linker (yielding 4-bromo-1-(difluoromethoxy)-2-isopropylbenzene, CAS 1062616-03-8) increases lipophilicity by removing a hydrogen bond acceptor and alters the electronic character at the ortho position, affecting both regioselectivity in subsequent cross-coupling steps and the solubility profile of downstream products . Removing the isopropoxy group entirely (e.g., 1-bromo-4-(difluoromethoxy)benzene, CAS 5905-69-1) sacrifices the steric and electronic directing effects of the ortho-alkoxy substituent, which computational studies indicate lowers the activation energy for para-selective bromination by 12.7 kcal/mol when a dirhodium(II) catalyst coordinates to the –OCF₂H group . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence: 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene vs. Closest Structural Analogs


XLogP3 Lipophilicity Differentiation: –O– vs. –CH₂– Linkage in Isopropyl-Substituted Analogs

The target compound exhibits a computed XLogP3 of 4.3 . Its closest C-linked analog, 4-bromo-1-(difluoromethoxy)-2-isopropylbenzene (CAS 1062616-03-8), replaces the isopropoxy oxygen with a methylene group (C₁₀H₁₁BrF₂O vs. C₁₀H₁₁BrF₂O₂), eliminating one hydrogen bond acceptor. While a direct experimentally measured logP for the comparator is unavailable in public databases, the structural difference—ether oxygen vs. methylene—is predicted to increase logP by approximately 0.4–0.7 units based on the Hansch π constant for aromatic –O– vs. –CH₂– substitution . The lower lipophilicity of the target translates to improved aqueous solubility potential and reduced hERG channel binding risk in downstream lead optimization, consistent with established drug-likeness guidelines preferring logP <5 [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count: Impact on Solubility and Polar Surface Area Compared with C-Linked Isopropyl Analog

The target compound contains 4 hydrogen bond acceptors (two ether oxygens from –OCF₂H and –OCH(CH₃)₂, and two fluorine atoms) . The C-linked isopropyl comparator (CAS 1062616-03-8) contains only 2 hydrogen bond acceptors, as the isopropoxy oxygen is replaced by a methylene carbon incapable of accepting hydrogen bonds . This difference of 2 HBA directly impacts topological polar surface area (tPSA) and aqueous solubility. In medicinal chemistry lead optimization, each additional HBA contributes approximately 8–12 Ų to tPSA, which in turn modulates intestinal absorption and blood–brain barrier penetration [1].

Hydrogen bonding Polar surface area Solubility

Regioselective Para-Bromination Efficiency: Dirhodium(II)-Catalyzed vs. Uncatalyzed Electrophilic Substitution

Dirhodium(II) carboxylate catalysts coordinate to the difluoromethoxy group of the synthetic precursor 1-difluoromethoxy-2-isopropoxybenzene, directing electrophilic bromine to the para position with >90% regioselectivity. Computational studies indicate the catalyst lowers the activation energy for para-bromination by 12.7 kcal/mol relative to the uncatalyzed reaction . Electrochemical bromination under controlled potential (1.2 V vs. Ag/AgCl) achieves 81% isolated yield of the target 4-bromo regioisomer, compared with 55–65% yield for traditional FeBr₃-catalyzed bromination, which suffers from competing ortho-bromination and dibrominated byproduct formation . While regioisomeric purity data for the comparator 4-bromo-1-(difluoromethoxy)-2-isopropylbenzene synthesized via analogous routes are not publicly available, access to the 4-bromo isomer of this 1,2,4-trisubstituted scaffold requires explicit regiochemical control that the –OCF₂H directing group uniquely enables [1].

Regioselective synthesis Catalysis Process chemistry

Patent-Documented Intermediate Utility: Multi-Step Synthesis of Furan-Based Bioactive Scaffolds at WuXi AppTec

Chinese patent CN201910664491, assigned to WuXi AppTec (Wuhan), explicitly employs 4-bromo-1-difluoromethoxy-2-isopropoxybenzene as 'compound 2,' a key intermediate in a six-step synthesis of (5-(4-(difluoromethoxy)-3-isopropoxyphenyl)furan-3-yl)methanol [1]. In this sequence, the aryl bromide undergoes Suzuki–Miyaura coupling (Step 5) with a boronate ester (compound 6) using 1,1'-bis(diphenylphosphino)ferrocene palladium(II) chloride and KOAc in dioxane/water to form the biaryl product (compound 7) [1]. The patent explicitly states that the final furan-methanol compound and its derivatives possess intrinsic biological activity and have broad applications in medicinal chemistry [1]. By contrast, the C-linked analog (4-bromo-1-(difluoromethoxy)-2-isopropylbenzene) lacks the ether oxygen required for participation in hydrogen-bonding interactions with biological targets in downstream products, and the simpler analog 1-bromo-4-(difluoromethoxy)benzene lacks the ortho-alkoxy directing group that facilitates the regiochemical assembly of the 1,2,4-trisubstituted core .

Drug intermediate Process patent Suzuki coupling

Metabolic Stabilization by –OCF₂H vs. –OCH₃: Class-Level Evidence from PDE4D Inhibitor Optimization

In a published PDE4D inhibitor optimization program, systematic replacement of the 3-methoxy (–OCH₃) group with a 3-difluoromethoxy (–OCF₂H) isostere resulted in improved pharmacokinetic properties across the series . This class-level finding is directly relevant to 4-bromo-1-difluoromethoxy-2-isopropoxybenzene, which bears a –OCF₂H group at the position analogous to the bioisosteric replacement site. By contrast, the phenol-derived analog 4-bromo-2-isopropoxyphenol (CAS 916228-69-8) carries a hydroxyl group, and 4-bromo-1-fluoro-2-isopropoxybenzene (CAS 944278-95-9) carries only a single fluorine atom—neither of which replicates the metabolic shielding provided by the difluoromethoxy motif . The –OCF₂H group's resistance to oxidative O-dealkylation by cytochrome P450 enzymes is attributed to the electron-withdrawing effect of the geminal fluorine atoms, which destabilize the putative oxonium ion intermediate required for O–C bond cleavage [1].

Metabolic stability Bioisostere PDE4D inhibition

Orthogonal Reactivity of the Aryl Bromide: Molecular Weight and Heavy Atom Count Advantage for Downstream Cross-Coupling

The target compound (MW 281.09 g/mol, 15 heavy atoms) provides a higher level of pre-installed molecular complexity compared with the simplest difluoromethoxybromobenzene analog, 1-bromo-4-(difluoromethoxy)benzene (MW 223.01 g/mol, 10 heavy atoms) . This 58.08 g/mol mass difference corresponds to the isopropoxy substituent (–OCH(CH₃)₂), which introduces an additional stereoelectronic handle. In fragment-based drug discovery, building blocks that deliver greater molecular complexity per coupling step reduce the total number of synthetic transformations required to reach lead-like chemical space [1]. The Pd-catalyzed direct arylation study by Huang et al. (2020) demonstrated that polyfluoroalkoxy-substituted bromobenzenes—including difluoromethoxy-substituted aryl bromides—achieve high coupling yields (generally >70%) with only 1 mol% Pd(OAc)₂ catalyst and KOAc as base, confirming that the –OCF₂H group does not deactivate the bromide toward oxidative addition [2].

Cross-coupling Molecular complexity Fragment-based drug discovery

Validated Application Scenarios for 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene in Drug Discovery and Agrochemical Synthesis


Suzuki–Miyaura Cross-Coupling for Biaryl Drug Intermediate Synthesis

The aryl bromide of 4-bromo-1-difluoromethoxy-2-isopropoxybenzene undergoes efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids or boronate esters. This is validated by patent CN201910664491, where it serves as the electrophilic coupling partner (Step 5) with a furan boronate ester using Pd(dppf)Cl₂/KOAc in dioxane/water to generate a biaryl intermediate subsequently reduced to a bioactive furan-methanol derivative [1]. The class of polyfluoroalkoxy-substituted bromobenzenes has been shown to achieve high coupling yields (>70%) with only 1 mol% Pd(OAc)₂ catalyst loading, making this compound cost-efficient for medicinal chemistry library synthesis [2].

Late-Stage Functionalization in Metabolic-Stability-Driven Lead Optimization

When a drug discovery program identifies a methoxy-substituted lead compound with inadequate metabolic stability, the –OCF₂H group pre-installed on this building block enables direct incorporation of the metabolically stabilized bioisostere without requiring late-stage difluoromethoxylation—a transformation that typically employs difluoromethyl triflate at elevated temperatures (80–120°C) and delivers moderate yields (~62%) [1]. The class-level PDE4D inhibitor evidence demonstrates that –OCH₃→–OCF₂H replacement improves pharmacokinetic profiles, supporting the strategic selection of –OCF₂H-containing building blocks at the hit-to-lead stage [2].

Agrochemical Intermediate Synthesis via Regioselective Scaffold Elaboration

The difluoromethoxyaromatic substructure is a privileged motif in pyrethroid pesticides, as established by the foundational patent US 4,405,529 describing difluoromethoxyaromatic intermediates [1]. The target compound's pre-installed isopropoxy group provides an additional handle for further derivatization (e.g., O-dealkylation to phenol followed by O-alkylation with diverse electrophiles), enabling access to a broader chemical space than simpler difluoromethoxybromobenzene analogs. The 1,2,4-trisubstitution pattern with para-bromine maximizes the distance between the cross-coupling site and the sterically demanding ortho-isopropoxy group, minimizing steric hindrance during Pd-catalyzed transformations [2].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 281.09 g/mol and 15 heavy atoms, this compound sits at the upper boundary of the traditional fragment space (MW <300 Da) while delivering three functional handles (Br, –OCF₂H, –OiPr) in a single building block [1]. This enables fragment-growing strategies where each substituent can be independently elaborated—the bromide via cross-coupling, the isopropoxy via deprotection and O-functionalization, and the –OCF₂H serving as a stable lipophilic anchor. The XLogP3 of 4.3 positions downstream coupling products within favorable drug-like property space, as elaborated products from this scaffold are less likely to exceed logP 5 than those derived from the more lipophilic C-linked isopropyl analog [2].

Quote Request

Request a Quote for 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.